1,4,5,6-Tetrahydro-6-oxonicotinate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H6NO3- |
|---|---|
Molecular Weight |
140.12 g/mol |
IUPAC Name |
2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate |
InChI |
InChI=1S/C6H7NO3/c8-5-2-1-4(3-7-5)6(9)10/h3H,1-2H2,(H,7,8)(H,9,10)/p-1 |
InChI Key |
SDKCWSUZEUBWLP-UHFFFAOYSA-M |
Canonical SMILES |
C1CC(=O)NC=C1C(=O)[O-] |
Synonyms |
1,4,5,6-tetrahydro-6-oxonicotinate 1,4,5,6-tetrahydro-6-oxonicotinic acid |
Origin of Product |
United States |
Contextualization Within N Heterocyclic Compound Metabolism
N-heterocyclic compounds, which feature a ring structure containing at least one nitrogen atom, are widespread in nature and include essential molecules like purines, pyrimidines, and various alkaloids. researchgate.net The microbial metabolism of these compounds is a fundamental biogeochemical process. While aerobic degradation pathways are well-documented, anaerobic metabolism presents unique biochemical challenges due to the absence of oxygen as a terminal electron acceptor. tandfonline.comnih.gov
The anaerobic degradation of nicotinic acid, a pyridine (B92270) derivative, serves as a prime example of how microorganisms have evolved specialized pathways to catabolize N-heterocyclic rings. nih.gov In all known metabolic routes, the initial step involves the hydroxylation of nicotinic acid to 6-hydroxynicotinic acid. nih.govnih.gov From this point, the pathways diverge significantly between aerobic and anaerobic organisms. nih.gov
In anaerobic bacteria, such as Eubacterium barkeri, the subsequent steps involve the reduction of the pyridine ring. nih.govnih.gov This is where 1,4,5,6-tetrahydro-6-oxonicotinate (THON) emerges as a central player. The anaerobic pathway is distinct from the aerobic routes, which typically involve further hydroxylation and oxidative cleavage of the ring. nih.govbiorxiv.org The study of the anaerobic fermentation of nicotinate (B505614) in E. barkeri has been instrumental in elucidating this alternative metabolic strategy. nih.govnih.gov
Significance As a Key Metabolic Intermediate
The importance of 1,4,5,6-tetrahydro-6-oxonicotinate lies in its role as a key, albeit transient, intermediate in the anaerobic nicotinate (B505614) degradation pathway. Its formation and subsequent breakdown are critical steps that facilitate the opening of the stable N-heterocyclic ring without the involvement of oxygen.
The formation of THON is catalyzed by the enzyme 6-hydroxynicotinate reductase . This enzyme mediates the reduction of 6-hydroxynicotinate, leading to the saturation of a portion of the pyridine (B92270) ring. nih.gov
Once formed, THON is acted upon by a bifunctional enzyme known as enamidase . This iron-zinc-containing enzyme, a member of the amidohydrolase family, catalyzes the hydrolytic cleavage of the C-N bond in the THON molecule. This reaction yields (S)-2-formylglutarate and ammonia (B1221849). nih.govnih.gov The release of ammonia is a significant step in the assimilation of nitrogen from the nicotinic acid molecule.
The following table summarizes the key enzymatic reactions involving this compound in Eubacterium barkeri:
| Enzyme | Substrate | Product(s) | Cofactors/Prosthetic Groups |
| 6-Hydroxynicotinate Reductase | 6-Hydroxynicotinic acid | This compound | Covalently bound flavin, [2Fe-2S] and [4Fe-4S] clusters |
| Enamidase | This compound | (S)-2-Formylglutarate, Ammonia | Fe, Zn |
Historical Perspectives on Its Discovery and Characterization in Biological Systems
Biosynthetic Routes to this compound
The primary route for the biological synthesis of this compound involves the reduction of 6-hydroxynicotinate. This reaction is a critical step in the nicotinate fermentation pathway.
6-Hydroxynicotinate Reductase-Mediated Pathways
The enzyme responsible for the conversion of 6-hydroxynicotinate to this compound is 6-hydroxynicotinate reductase. nih.govwikipedia.org This enzyme catalyzes the reduction of the pyridine (B92270) ring of 6-hydroxynicotinate.
6-hydroxynicotinate reductase is a complex iron-sulfur flavoprotein. nih.gov The catalytic mechanism involves the transfer of electrons to 6-hydroxynicotinate. The enzyme purified from Eubacterium barkeri contains a covalently bound flavin cofactor, one [2Fe-2S] cluster, and two [4Fe-4S] clusters. nih.gov It utilizes ferredoxin as a physiological electron donor. wikipedia.org The reaction is reversible, with the enzyme also capable of oxidizing this compound using an artificial electron acceptor.
**Table 1: Properties of 6-Hydroxynicotinate Reductase from *Eubacterium barkeri***
| Property | Description |
|---|---|
| Enzyme Commission Number | EC 1.3.7.1 wikipedia.org |
| Substrate | 6-hydroxynicotinate nih.gov |
| Product | This compound nih.gov |
| Cofactors | Covalently bound flavin, [2Fe-2S] cluster, [4Fe-4S] clusters nih.gov |
| Electron Donor | Reduced ferredoxin wikipedia.org |
In Eubacterium barkeri, the genes encoding the enzymes for nicotinate fermentation are organized in a large gene cluster. nih.govresearchgate.net The gene for 6-hydroxynicotinate reductase is designated as hnr. researchgate.net This gene is part of a 23.2-kb DNA segment that contains the genes for all nine enzymes of the pathway. nih.gov The organization of these genes into a cluster allows for their coordinated regulation. Similar gene clusters for nicotinate catabolism have been identified in various Proteobacteria. nih.govresearchgate.net In Azorhizobium caulinodans and selected Bradyrhizobiaceae strains, the nicotinate degradation cluster also contains the gene for 6-hydroxynicotinate reductase. researchgate.net
Detailed structural information for 6-hydroxynicotinate reductase is limited. However, based on its cofactor composition, it belongs to the family of iron-sulfur flavoenzymes. nih.gov The presence of multiple iron-sulfur clusters suggests a complex electron transfer mechanism within the enzyme during catalysis.
Microbial Species Exhibiting Biosynthesis
The biosynthesis of this compound is a key step in the nicotinate catabolism of several microorganisms. Notable examples include:
Eubacterium barkeri : This anaerobic soil bacterium ferments nicotinate to propionate (B1217596) and pyruvate (B1213749), with this compound as a key intermediate. nih.govresearchgate.net
Azorhizobium caulinodans : This nitrogen-fixing bacterium can catabolize nicotinate, a process that involves the reduction of 6-hydroxynicotinate to this compound. nih.govasm.org
Bradyrhizobiaceae strains : Several members of this family, including Bradyrhizobium japonicum and Rhodopseudomonas palustris, possess the gene cluster for nicotinate degradation, including the gene for 6-hydroxynicotinate reductase. researchgate.net
Catabolic Pathways and Further Biotransformation of this compound
Following its synthesis, this compound is further metabolized. In the anaerobic pathway of Eubacterium barkeri, the next step is the hydrolytic cleavage of the ring.
This reaction is catalyzed by an enzyme called enamidase. nih.govnih.gov Enamidase is a bifunctional Fe-Zn enzyme that belongs to the amidohydrolase family. nih.gov It hydrolyzes the enamide moiety of this compound to yield ammonia (B1221849) and (S)-2-formylglutarate. nih.govresearchgate.net
From (S)-2-formylglutarate, the pathway continues through a series of enzymatic reactions, ultimately leading to the formation of pyruvate and propionate. nih.govresearchgate.net
In aerobic organisms like Azorhizobium caulinodans, the catabolism of this compound also involves hydrolytic ring opening to release ammonia. nih.gov The resulting carbon skeleton is then further oxidized. nih.gov
Enamidase-Catalyzed Hydrolysis
The central enzymatic step in the metabolism of THON is its hydrolysis, a reaction catalyzed by the enzyme enamidase. desy.de This enzyme is pivotal in opening the heterocyclic ring of the compound, making it available for further breakdown.
Enamidase is a bifunctional enzyme that catalyzes two subsequent reaction steps. desy.de The initial reaction is the hydrolytic cleavage and decyclization of the enamide moiety in this compound. desy.de This first step leads to the formation of an intermediate, 2-enaminglutarate. The enzyme then catalyzes a second hydrolysis, a deamination step, which converts 2-enaminglutarate into the final products: (S)-2-formylglutarate and ammonia. nih.gov The reaction is reported to be highly stereoselective, yielding the (S)-enantiomer of 2-formylglutarate. desy.de
Table 1: Enamidase-Catalyzed Reaction
| Substrate | Enzyme | Intermediate | Final Products |
| This compound | Enamidase | 2-Enaminglutarate | (S)-2-Formylglutarate, Ammonia |
Enamidase from Eubacterium barkeri is classified as a member of the amidohydrolase superfamily. desy.denih.gov This large and diverse family of enzymes is recognized by a common structural framework and the presence of a metal-dependent catalytic mechanism. acs.org The amidohydrolase superfamily is a prime example of divergent evolution, where a common ancestral protein fold, the (β/α)₈-barrel, has been adapted to catalyze a vast array of hydrolytic reactions on various substrates with amide or ester bonds. acs.orgrcsb.org Enzymes within this superfamily are found across all domains of life and are involved in critical metabolic processes, including nucleotide metabolism and the biodegradation of man-made compounds. researchgate.net
The three-dimensional structure of the enamidase from E. barkeri has been determined through X-ray crystallography. desy.de The enzyme exists as a tetramer, with each monomer exhibiting the classic (β/α)₈-(TIM)-barrel structural fold characteristic of the amidohydrolase superfamily. desy.dercsb.org Embedded within the active site at the C-terminal end of the β-barrel is a binuclear metal center. desy.de X-ray fluorescence scans have confirmed that this center contains both iron (Fe) and zinc (Zn). desy.de This bimetallic core is essential for catalysis, playing a dual role in activating the substrate for cleavage and deprotonating a water molecule for nucleophilic attack. nih.gov The substrate specificity is determined by the loops that extend from the core barrel structure, which shape the active site cavity. nih.govtamu.edu
Table 2: Structural Characteristics of Enamidase from E. barkeri
| Property | Description | Source |
| Quaternary Structure | Tetramer | desy.de |
| Monomer Fold | (β/α)₈-(TIM)-barrel | desy.de |
| Enzyme Superfamily | Amidohydrolase | desy.denih.gov |
| Catalytic Center | Binuclear Metal Center | desy.de |
| Metal Ions | Iron (Fe) and Zinc (Zn) | desy.de |
Advanced Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the determination of the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For 1,4,5,6-tetrahydro-6-oxonicotinate, the expected ¹H NMR spectrum would exhibit distinct signals corresponding to the protons on the tetrahydropyridine (B1245486) ring and the vinyl proton.
The chemical shift (δ) values are influenced by the electron density around the proton. libretexts.org Protons near electronegative atoms or unsaturated groups are deshielded and appear at higher chemical shifts (downfield). libretexts.org Based on the structure of this compound, the following proton signals can be predicted. The protons on the saturated carbons of the tetrahydropyridine ring (C4 and C5) would likely appear in the upfield region, typically between 2.0 and 3.0 ppm. The proton on the nitrogen atom (N-H) would be expected to be a broad singlet, with its chemical shift being concentration and solvent dependent. The vinyl proton (C3-H) would be significantly downfield due to the deshielding effects of the double bond and the adjacent carboxylate group, likely appearing in the range of 6.5-7.5 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H4 | ~2.4 | Triplet |
| H5 | ~2.6 | Triplet |
| N1-H | Variable (broad) | Singlet |
| C3-H | ~7.0 | Singlet |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Carbon Nuclear Magnetic Resonance (¹³C NMR) Analysis
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum.
The chemical shifts in ¹³C NMR are highly dependent on the hybridization and the electronic environment of the carbon atoms. Carbons in carbonyl groups and double bonds are significantly deshielded and appear at lower fields. np-mrd.orghmdb.ca For this compound, the carbonyl carbon (C6) of the lactam and the carboxylate carbon (C7) would be the most downfield signals, expected to be in the range of 160-180 ppm. The sp² hybridized carbons of the double bond (C2 and C3) would appear in the vinylic region, typically between 100 and 150 ppm. The sp³ hybridized carbons of the tetrahydropyridine ring (C4 and C5) would be found in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C4 | ~25 |
| C5 | ~30 |
| C2 | ~120 |
| C3 | ~140 |
| C6 (C=O) | ~165 |
| C7 (COO⁻) | ~170 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Two-Dimensional NMR Techniques for Connectivity and Structure Elucidation
Two-dimensional (2D) NMR experiments are powerful tools for establishing the connectivity between atoms, which is crucial for unambiguous structure determination. emerypharma.comcreative-biostructure.com
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically on adjacent carbons. creative-biostructure.comyoutube.com For this compound, a COSY spectrum would show correlations between the protons on C4 and C5, confirming their adjacent relationship in the ring.
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment maps protons to the carbons they are directly attached to. creative-biostructure.comresearchgate.net An HSQC spectrum would definitively assign the proton signals to their corresponding carbon signals, for instance, linking the proton at ~2.4 ppm to the carbon at ~25 ppm (C4).
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. emerypharma.comresearchgate.net HMBC is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. For example, correlations between the C3-H proton and the C2, C4, C5, and C7 carbons would be expected, providing key connectivity information.
Infrared (IR) Spectroscopy for Vibrational Analysis
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. nih.gov It is an excellent technique for identifying the presence of specific functional groups. libretexts.org
The IR spectrum of this compound would be characterized by several key absorption bands:
N-H Stretch: A broad absorption band in the region of 3200-3400 cm⁻¹ would indicate the presence of the N-H group in the lactam ring.
C=O Stretch: A strong, sharp absorption band around 1650-1680 cm⁻¹ would be characteristic of the carbonyl group (C=O) of the cyclic amide (lactam). libretexts.org
C=C Stretch: An absorption in the region of 1600-1650 cm⁻¹ would correspond to the C=C double bond within the ring.
COO⁻ Stretch: The carboxylate group would exhibit strong asymmetric and symmetric stretching vibrations, typically around 1550-1610 cm⁻¹ and 1400-1440 cm⁻¹, respectively.
C-H Stretch: Absorptions for sp² and sp³ C-H stretching would be observed just above and below 3000 cm⁻¹, respectively. libretexts.org
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| N-H | Stretch | 3200-3400 (broad) |
| C=O (Lactam) | Stretch | 1650-1680 (strong) |
| C=C | Stretch | 1600-1650 |
| COO⁻ | Asymmetric Stretch | 1550-1610 (strong) |
| COO⁻ | Symmetric Stretch | 1400-1440 |
| sp² C-H | Stretch | ~3050 |
| sp³ C-H | Stretch | 2850-2960 |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. youtube.com It provides information about the molecular weight of a compound and can reveal structural details through the analysis of its fragmentation patterns. libretexts.org
For this compound, the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight (141.12 g/mol for the neutral acid form). nih.gov The fragmentation of the molecular ion would likely proceed through characteristic pathways.
Common fragmentation patterns could include:
Loss of CO₂: Decarboxylation of the carboxylate group would lead to a fragment with an m/z of 97 (141 - 44).
Loss of CO: Cleavage of the lactam carbonyl group could result in a fragment ion.
Retro-Diels-Alder Reaction: The unsaturated ring system might undergo a retro-Diels-Alder fragmentation, breaking the ring into smaller, stable fragments.
Table 4: Potential Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment |
| 141 | [M+H]⁺ (protonated molecule) |
| 113 | [M - CO]⁺ or [M - C₂H₄]⁺ |
| 97 | [M - CO₂]⁺ |
Note: The observed fragments can vary depending on the ionization technique used.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. msu.edu This technique is particularly useful for characterizing compounds with conjugated systems. masterorganicchemistry.com
The structure of this compound contains a conjugated system involving the C=C double bond, the lactam carbonyl group, and the carboxylate group. This conjugation is expected to give rise to characteristic UV-Vis absorption bands. The π → π* transitions of the conjugated system would likely result in a strong absorption maximum (λ_max) in the UV region, potentially between 250 and 300 nm. The n → π* transition of the carbonyl group, which is typically weaker, might be observed as a shoulder or a separate band at a longer wavelength. masterorganicchemistry.com The exact position and intensity of the absorption maxima can be influenced by the solvent polarity.
Table 5: Predicted UV-Vis Absorption for this compound
| Transition | Predicted λ_max (nm) |
| π → π | ~260-280 |
| n → π | ~300-320 (weak) |
Note: These are predicted values and can be affected by solvent and pH.
Despite a comprehensive search for crystallographic data on the chemical compound "this compound," no specific experimental X-ray crystallography studies were found in the public domain. Searches were conducted using various synonyms for the compound, including "6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylic acid" and "2-oxo-3,4-dihydro-1H-pyridine-5-carboxylic acid," across multiple scientific databases and the Cambridge Crystallographic Data Centre (CCDC).
The performed searches did not yield any published papers or database entries detailing the solid-state structure of this compound as determined by single-crystal X-ray diffraction. Consequently, crucial data such as unit cell dimensions, space group, and specific atomic coordinates, which are essential for a detailed discussion on its crystal structure, are not available.
While general information, including chemical identifiers and computed properties for this compound and its corresponding acid form, is accessible, the specific research findings required to populate a detailed section on X-ray crystallography are absent from the available scientific literature. Therefore, the section on ": X-ray Crystallography for Solid-State Structural Determination" cannot be generated at this time.
Computational Chemistry and Theoretical Molecular Modeling
Quantum Mechanical (QM) Calculations
Quantum mechanical calculations are fundamental to understanding the electronic structure and energetic properties of 1,4,5,6-tetrahydro-6-oxonicotinate. These methods, grounded in the principles of quantum mechanics, offer a detailed picture of the molecule's behavior.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis
Density Functional Theory (DFT) has become a principal tool for the computational investigation of molecular systems due to its favorable balance of accuracy and computational cost. reddit.com It is particularly effective for optimizing the geometry and analyzing the electronic structure of organic molecules like this compound.
The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. For organic molecules containing nitrogen and oxygen, a variety of functionals and basis sets have been evaluated to provide reliable results.
Functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are widely used for their robust performance in predicting the geometries and electronic properties of organic compounds. reddit.comnih.gov Other functionals, including the Minnesota functionals (e.g., M06-L), have also demonstrated good performance for similar systems. nih.gov
The choice of basis set is equally critical. Pople-style basis sets, such as 6-31G* or the more flexible 6-311++G(d,p), are commonly employed. researchgate.netscispace.com The inclusion of polarization functions (d,p) is crucial for accurately describing the bonding environment around heteroatoms. For instance, studies on related tetrahydropyridine (B1245486) derivatives have successfully utilized the B3LYP functional paired with the 6-31G* basis set for geometry optimization. researchgate.net
A comparative analysis of different functional and basis set combinations is often performed to ensure the reliability of the computational model. The table below presents a hypothetical selection of functionals and basis sets that could be evaluated for this compound, along with their typical characteristics.
| Functional | Basis Set | Key Features |
| B3LYP | 6-31G* | A popular hybrid functional offering a good balance of accuracy and computational cost for organic molecules. reddit.com |
| B3LYP | 6-311++G(d,p) | A larger basis set with diffuse and polarization functions for improved accuracy, especially for anions. scispace.com |
| M06-L | def2-SVP | A local meta-GGA functional known for good performance with main-group elements and non-covalent interactions. |
| ωB97X-D | 6-31+G(d,p) | A range-separated hybrid functional with dispersion correction, suitable for systems with non-covalent interactions. |
This table is illustrative and represents common choices for DFT calculations on similar organic molecules.
DFT calculations are a powerful tool for predicting various spectroscopic parameters, which can then be compared with experimental data for validation of the computed structure. Key predictable parameters include infrared (IR) vibrational frequencies, nuclear magnetic resonance (NMR) chemical shifts, and UV-Vis electronic absorption spectra.
For instance, the calculated vibrational frequencies can be used to assign the peaks in an experimental IR spectrum. A scaling factor is often applied to the calculated frequencies to account for anharmonicity and the approximate nature of the functional. Studies on similar heterocyclic systems have shown good agreement between scaled DFT-calculated and experimental IR spectra. nih.gov
The table below illustrates the kind of spectroscopic data that can be generated for this compound using DFT calculations.
| Spectroscopic Parameter | Predicted Value Range (Illustrative) | Computational Method Example |
| C=O stretch (carboxylate) | 1650-1620 cm⁻¹ | B3LYP/6-311++G(d,p) |
| C=O stretch (amide) | 1700-1670 cm⁻¹ | B3LYP/6-311++G(d,p) |
| N-H stretch | 3450-3350 cm⁻¹ | B3LYP/6-311++G(d,p) |
| ¹³C NMR (C=O, carboxylate) | 170-160 ppm | GIAO-B3LYP/6-311++G(d,p) |
| ¹³C NMR (C=O, amide) | 180-170 ppm | GIAO-B3LYP/6-311++G(d,p) |
| UV-Vis λmax | 260-280 nm | TD-DFT/B3LYP/6-311++G(d,p) |
These values are illustrative and based on typical ranges for similar functional groups. Actual values would be obtained from specific calculations.
Ab Initio Methods for High-Accuracy Energetic and Structural Computations
For even higher accuracy in energetic and structural calculations, ab initio methods can be employed. These methods are based on first principles without the use of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) can provide benchmark-quality results.
These high-level calculations are particularly useful for determining accurate reaction energies, activation barriers, and conformational energy differences. For a molecule like this compound, ab initio methods could be used to precisely calculate the proton affinity and the relative energies of different tautomers or conformers.
Molecular Dynamics (MD) Simulations
While quantum mechanical methods provide detailed information about the static properties of a molecule, molecular dynamics (MD) simulations offer a window into its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment. nih.govmdpi.comnih.gov
Conformational Dynamics and Flexibility Analysis
The tetrahydropyridine ring in this compound is not planar and can adopt several conformations. MD simulations are an ideal tool to explore the conformational landscape of this molecule and to understand its flexibility. nih.gov
By simulating the molecule over a period of nanoseconds or longer, it is possible to observe transitions between different low-energy conformations. The analysis of the simulation trajectory can reveal the preferred conformations and the energy barriers between them. A study on a functionalized tetrahydropyridine revealed a flattened boat conformation for the ring. nih.gov
The following table presents a hypothetical summary of results from a molecular dynamics simulation for analyzing the conformational dynamics of this compound.
| Analysis Metric | Illustrative Finding | Significance |
| Conformational Clustering | Identification of 2-3 major conformational clusters. | Reveals the most stable and populated shapes of the molecule. |
| Dihedral Angle Analysis | Torsional angle distributions for key rotatable bonds. | Characterizes the flexibility and preferred orientations of substituents. |
| RMSD of the ring backbone | Averages around 1.5 Å after equilibration. | Indicates the overall stability of the ring conformation during the simulation. |
| RMSF of the carboxylate group | Higher fluctuations compared to the ring atoms. | Highlights the flexibility of the carboxylate group, which can be important for interactions. |
This table is illustrative, presenting the type of data and insights that can be gained from MD simulations of flexible molecules.
Ligand-Enzyme Interaction Modeling
The compound this compound is a known intermediate in the nicotinate (B505614) catabolism pathway of certain bacteria, including Azorhizobium caulinodans and Eubacterium barkeri. core.ac.uknih.gov In this pathway, it is synthesized from 6-hydroxynicotinate and subsequently acts as a substrate for the enzyme enamidase. nih.gov
Molecular docking studies on derivatives of nicotinic acid, a related compound, have been performed to understand their interactions with various enzyme active sites. mdpi.comnih.govnih.govresearchgate.net For instance, derivatives have been docked with enzymes like dihydrofolate reductase and tyrosyl-tRNA synthetase to investigate their antimicrobial potential. mdpi.com These studies often reveal key hydrogen bonding and hydrophobic interactions that stabilize the ligand within the enzyme's binding pocket.
In the context of this compound, the most relevant enzyme for interaction modeling is enamidase. The crystal structure of enamidase from Eubacterium barkeri has been resolved, providing a detailed view of its active site. nih.gov This enzyme is a member of the amidohydrolase superfamily and contains a binuclear metal center, typically with zinc and iron ions, which is crucial for its catalytic activity. nih.gov
Modeling the interaction of this compound within the enamidase active site would likely show the carboxylate group forming salt bridges or hydrogen bonds with positively charged or polar amino acid residues. The lactam ring, the site of hydrolysis, would be positioned in close proximity to the catalytic metal center and the nucleophilic water molecule. The specific residues involved in substrate binding and catalysis can be predicted through computational docking simulations, which can be further validated by site-directed mutagenesis studies.
Theoretical Prediction of Reaction Pathways and Transition States
The primary reaction pathway involving this compound is its hydrolysis catalyzed by enamidase, which leads to the formation of 2-formylglutarate. nih.gov This reaction involves the cleavage of the endocyclic amide (lactam) bond.
Theoretical studies on the hydrolysis of lactams, particularly β-lactams, have been conducted using methods like Density Functional Theory (DFT). puce.edu.ec These studies elucidate the stepwise mechanism involving nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the lactam ring. This leads to a tetrahedral intermediate, followed by ring opening. The activation barriers for these steps can be calculated to determine the rate-limiting step of the reaction.
Another important theoretical aspect is the lactam-lactim tautomerism. researchgate.netnih.govnih.govacs.org this compound can theoretically exist in equilibrium with its lactim tautomer, 6-hydroxy-1,4,5-tetrahydronicotinate. Quantum chemical calculations can predict the relative stabilities of these two forms and the energy barrier for their interconversion. nih.gov The predominance of the lactam form is generally observed in aqueous solutions. nih.govamazonaws.com
For the enamidase-catalyzed reaction, theoretical models can be constructed to simulate the entire catalytic cycle. This would involve modeling the substrate docking, the nucleophilic attack by a metal-activated water molecule, the formation of the tetrahedral intermediate stabilized by the binuclear metal center, and the subsequent ring cleavage and product release. Calculation of the potential energy surface can identify the transition state structures and provide insights into the enantioselectivity of the reaction.
Cheminformatics and Integration with Chemical Databases
Cheminformatics provides a systematic way to manage and retrieve information about chemical compounds. This compound and its parent acid are cataloged in several major chemical databases.
| Database | Identifier for this compound | Identifier for 1,4,5,6-tetrahydro-6-oxonicotinic acid |
| PubChem CID | 21123017 mdpi.commdpi.com | 151255 researchgate.net |
| ChEBI ID | CHEBI:57777 mdpi.com | CHEBI:16453 core.ac.ukresearchgate.net |
| KEGG COMPOUND | C04226 core.ac.uk | C04226 core.ac.uk |
| CAS Registry Number | Not Available | 5155-13-5 researchgate.net |
These databases provide a wealth of computed properties for these molecules. For instance, PubChem lists computed data for 1,4,5,6-tetrahydro-6-oxonicotinic acid, including its molecular weight, XLogP3, hydrogen bond donor and acceptor counts, and topological polar surface area.
Computed Properties for 1,4,5,6-tetrahydro-6-oxonicotinic acid (Source: PubChem CID 151255) researchgate.net
| Property | Value |
| Molecular Weight | 141.12 g/mol |
| XLogP3 | -0.8 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 1 |
| Exact Mass | 141.042593085 |
| Topological Polar Surface Area | 66.4 Ų |
| Heavy Atom Count | 10 |
| Complexity | 207 |
Furthermore, these databases integrate information about the compound's role in biological pathways. The KEGG (Kyoto Encyclopedia of Genes and Genomes) database includes this compound (under the entry for its parent acid) in the nicotinate and nicotinamide (B372718) metabolism pathway (map rn00760). kegg.jp The specific reaction in which it participates, the reduction of 6-hydroxynicotinate, is cataloged as reaction R03164 and is catalyzed by 6-hydroxynicotinate reductase (EC 1.3.7.1). kegg.jpgenome.jp This integration of chemical data with biological pathway and enzyme information is a powerful tool for understanding the context and function of a chemical compound.
Research Applications and Biotechnological Relevance
Role in Microbial Bioremediation and Detoxification
Microorganisms have evolved sophisticated enzymatic machinery to degrade a wide array of environmental pollutants. In many of these catabolic pathways, 1,4,5,6-Tetrahydro-6-oxonicotinate emerges as a central metabolic intermediate, particularly in the breakdown of nitrogen-containing heterocyclic compounds.
Degradation of N-Heterocyclic Aromatic Pollutants
N-heterocyclic aromatic compounds (NHACs) are prevalent environmental contaminants, often originating from industrial processes and agricultural chemicals. ua.es The microbial degradation of these pollutants is a crucial process for environmental detoxification. Several bacterial species utilize pathways that converge on the metabolism of nicotinic acid and its derivatives, where this compound is a key player. ua.es
The degradation of pyridine (B92270) and its derivatives, for instance, often proceeds through hydroxylated intermediates that are channeled into the nicotinic acid degradation pathway. tandfonline.com While various bacterial strains have been identified that can degrade pyridine compounds, the specific intermediates can vary. tandfonline.comnih.gov For example, the degradation of quinoline, another significant N-heterocyclic pollutant, has been studied in Pseudomonas putida and Bacillus circulans. nih.govnih.gov These pathways involve the formation of hydroxylated and oxo-derivatives of quinoline. nih.govnih.gov The degradation of nicotinic acid itself, a model NHAC, serves as a paradigm for understanding the bioremediation of these compounds. ua.es In some aerobic bacteria, the degradation of nicotinic acid proceeds via 6-hydroxynicotinic acid, which is then reduced to this compound. researchgate.net
The table below summarizes key N-heterocyclic aromatic pollutants and the role of the nicotinic acid pathway in their degradation.
| Pollutant | Degrading Microorganism (Example) | Key Intermediate |
| Nicotine (B1678760) | Arthrobacter nicotinovorans, Pseudomonas putida | 6-Hydroxynicotinic acid, 2,5-Dihydroxypyridine |
| Pyridine | Arthrobacter sp. | Hydroxypyridines |
| Quinoline | Pseudomonas diminuta, Bacillus circulans | 6-Hydroxy-2-oxo-1,2-dihydroquinoline |
| 4-Methylquinoline | Pseudomonas putida K1 | 4-Methyl-2-oxo-1,2-dihydroquinoline |
Biotransformation of Chlorinated Nicotinic Acid Derivatives
Chlorinated organic compounds are often persistent environmental pollutants due to their recalcitrant nature. Microbial biotransformation offers a promising avenue for their detoxification. Research has shown that some microorganisms can transform chlorinated nicotinic acid derivatives, with this compound playing a role in the subsequent metabolic cascade.
A notable example is the degradation of 6-chloronicotinic acid (6-CNA). A strain of Bradyrhizobiaceae, designated SG-6C, has been isolated that can mineralize 6-CNA. This bacterium first hydrolytically dechlorinates 6-CNA to 6-hydroxynicotinic acid (6-HNA). The resulting 6-HNA is then funneled into the nicotinic acid degradation pathway, where it is reduced to this compound. Interestingly, studies on the enzyme 6-hydroxynicotinate 3-monooxygenase (NicC) have revealed that 5-chloro-6-hydroxynicotinic acid is a more catalytically efficient substrate than the natural substrate, 6-HNA. nih.gov This suggests that the enzymatic machinery for nicotinic acid degradation is capable of processing chlorinated derivatives, highlighting its potential for bioremediation applications.
Intermediate for the Synthesis of Advanced Organic Scaffolds
The tetrahydropyridine (B1245486) structural motif is a core component of numerous biologically active natural products, particularly alkaloids, and synthetic compounds with pharmaceutical applications. researchgate.net The functionalized nature of this compound makes it a potentially valuable building block for the synthesis of more complex organic scaffolds.
While direct synthetic applications of this compound are not extensively documented in the reviewed literature, the synthesis of various alkaloids and other heterocyclic systems relies on tetrahydropyridine derivatives as key intermediates. ua.esiupac.org For instance, the biomimetic synthesis of Nitraria alkaloids is proposed to proceed through tetrahydropyridine-based precursors. iupac.org Similarly, the synthesis of the alkaloid arecoline (B194364) involves the generation of a tetrahydropyridine ring. wikipedia.org The presence of both a carboxylate and an oxo group in this compound offers multiple points for chemical modification, suggesting its potential as a versatile starting material for the construction of diverse molecular architectures. The development of synthetic methods utilizing such readily available, bio-derived intermediates is a growing area of interest in green chemistry.
Enzymatic Biocatalysis for Sustainable Chemical Transformations
The enzymes involved in the metabolic pathways that produce and consume this compound are of significant interest for their potential use in biocatalysis. These enzymes can be harnessed to perform specific chemical transformations under mild conditions, offering a sustainable alternative to traditional chemical synthesis.
Discovery and Engineering of Enzymes for this compound Interconversions
The interconversion of 6-hydroxynicotinic acid and this compound is a key step in the nicotinic acid degradation pathway, catalyzed by the enzyme 6-hydroxynicotinate reductase. wikipedia.org This enzyme, also known as 6-oxo-1,4,5,6-tetrahydronicotinate:ferredoxin oxidoreductase, catalyzes the reversible reduction of 6-hydroxynicotinate using ferredoxin as an electron carrier. wikipedia.org
Another crucial enzyme in this pathway is 6-hydroxynicotinate 3-monooxygenase (NicC), which catalyzes the decarboxylative hydroxylation of 6-hydroxynicotinic acid to 2,5-dihydroxypyridine. nih.govnih.govnih.govnih.govwooster.edu The structure and mechanism of NicC have been the subject of detailed investigations to understand its catalytic power and substrate specificity. nih.govnih.govnih.govnih.govwooster.edu
Furthermore, protein engineering efforts have been directed at enzymes within the broader nicotine degradation pathway. For example, the enzyme NicA2 from Pseudomonas putida, which is involved in the initial steps of nicotine degradation, has been engineered to enhance its catalytic activity and stability for potential therapeutic applications in nicotine addiction. nih.govasm.orgresearchgate.net These studies provide a blueprint for the future engineering of enzymes like 6-hydroxynicotinate reductase to optimize their performance for specific biocatalytic applications.
The table below details key enzymes involved in the interconversions related to this compound.
| Enzyme | EC Number | Reaction Catalyzed |
| 6-Hydroxynicotinate reductase | 1.3.7.1 | 6-Oxo-1,4,5,6-tetrahydronicotinate + oxidized ferredoxin ⇌ 6-Hydroxynicotinate + reduced ferredoxin wikipedia.org |
| 6-Hydroxynicotinate 3-monooxygenase (NicC) | 1.14.13.114 | 6-Hydroxynicotinic acid + NADH + H+ + O2 ⇌ 2,5-Dihydroxypyridine + NAD+ + H2O + CO2 nih.govnih.gov |
| Nicotine Dehydrogenase (NicA2) | 1.5.99.4 | (S)-Nicotine + acceptor + H2O ⇌ (S)-6-Hydroxynicotine + reduced acceptor |
Metabolic Engineering Strategies for Production of Related Compounds
Metabolic engineering, the targeted modification of an organism's metabolic pathways, is a powerful tool for the sustainable production of valuable chemicals. The nicotinic acid degradation pathway, with this compound as an intermediate, provides a platform for the biosynthesis of various useful compounds.
For example, there is significant interest in the microbial production of 6-hydroxynicotinic acid, a valuable pharmaceutical intermediate. researchgate.net Researchers have developed screening methods to identify novel bacterial strains, such as Pseudomonas poae, with high nicotinic acid dehydrogenase activity for the efficient conversion of nicotinic acid to 6-hydroxynicotinic acid. researchgate.net Furthermore, a process for the biotransformation of nicotinic acid to 6-hydroxynicotinic acid using Yersinia pseudotuberculosis has also been developed. google.com
Downstream of this compound, the pathway leads to the formation of glutarate. Metabolic engineering strategies have been successfully applied to Corynebacterium glutamicum and Escherichia coli to produce glutaric acid, a C5 dicarboxylic acid used in the synthesis of polymers and plasticizers. researchgate.netresearchgate.netnih.govnih.gov These strategies often involve the heterologous expression of genes from the nicotinic acid or lysine (B10760008) degradation pathways and the optimization of fermentation conditions to achieve high yields. nih.govnih.gov
Future Research Directions
Elucidation of Novel Enzymatic Transformations and Metabolic Branch Points
The known metabolic pathway of nicotinic acid (vitamin B3) degradation involves the conversion of 6-hydroxynicotinic acid to 2,5-dihydroxypyridine, a reaction catalyzed by the flavin-dependent monooxygenase NicC. wooster.edu However, the complete metabolic fate of intermediates like 1,4,5,6-tetrahydro-6-oxonicotinate is not fully understood. Future research should focus on identifying and characterizing novel enzymes and potential metabolic branch points downstream of this intermediate. This includes exploring alternative catabolic routes in diverse microorganisms, which could reveal new enzymatic functionalities and metabolic logic. Key research questions in this area include the identification of enzymes responsible for the further degradation of this compound and the elucidation of regulatory mechanisms that control the flux through these pathways.
Advanced Structural and Mechanistic Studies of Key Enzymes
Detailed structural and mechanistic studies of the enzymes that metabolize nicotinic acid and its derivatives are crucial for a fundamental understanding of their function. While the structure of enzymes like 6-hydroxynicotinic acid 3-monooxygenase (NicC) has been investigated, providing insights into its decarboxylative hydroxylation mechanism, further studies are warranted. wooster.edunih.gov High-resolution crystallographic studies of enzyme-substrate and enzyme-intermediate complexes, including those with this compound, will be invaluable. Such studies, complemented by advanced spectroscopic and computational techniques, can illuminate the precise chemical steps of catalysis. A deeper understanding of these mechanisms could pave the way for the rational design of enzyme inhibitors or the engineering of novel biocatalysts.
| Enzyme | Organism(s) | Function in Nicotinic Acid Degradation | Future Research Focus |
| Nicotinic acid hydroxylase (NicA/NicB) | Pseudomonas putida KT2440, Bordetella bronchiseptica RB50 | Converts nicotinic acid to 6-hydroxynicotinic acid. researchgate.net | High-resolution structural analysis of the enzyme complex to understand substrate recognition and the hydroxylation mechanism. |
| 6-hydroxynicotinic acid 3-monooxygenase (NicC) | P. putida KT2440, B. bronchiseptica RB50, Bacillus niacini | Catalyzes the decarboxylative hydroxylation of 6-hydroxynicotinic acid to 2,5-dihydroxypyridine. wooster.eduresearchgate.net | Trapping and structural characterization of reaction intermediates to further elucidate the novel decarboxylative hydroxylation mechanism. |
| Maleamate (B1239421) amidohydrolase (NicF) | Bordetella bronchiseptica RB50 | Catalyzes the hydrolytic deamination of maleamate to maleate. researchgate.net | Investigation of the active site residues involved in catalysis and the enzyme's substrate specificity. |
| Ketone dehydrogenase (Kdh) | Arthrobacter nicotinovorans | Responsible for the second hydroxylation of a nicotine (B1678760) degradation intermediate. mdpi.com | Further refinement of the crystal structure and computational studies to clarify the substrate binding and oxidation mechanism. mdpi.com |
| Nicotine Oxidoreductase (NicA2) | Pseudomonas putida | Degrades nicotine, establishing it as a member of the monoamine oxidase family. scite.ai | Elucidating the role of the disordered N-terminal region and the specifics of the nicotine-binding site. scite.ai |
Development of Innovative Synthetic Strategies for this compound Analogs
The development of novel synthetic routes to produce this compound and its analogs is essential for advancing research in this area. These compounds can serve as valuable chemical probes to study the activity and specificity of enzymes in the nicotinic acid degradation pathway. Chemoenzymatic strategies, which combine the selectivity of biocatalysts with the versatility of chemical synthesis, hold particular promise. Future work should aim to develop scalable and efficient syntheses that allow for the systematic modification of the core structure of this compound. This will enable the creation of a library of analogs for structure-activity relationship studies and the development of potential modulators of nicotinic acid metabolism.
Systems-Level Understanding of Microbial Metabolism Through Multi-Omics Integration
To fully comprehend the role of this compound in microbial physiology, a systems-level approach is necessary. The integration of multiple "omics" datasets—including genomics, transcriptomics, proteomics, and metabolomics—can provide a holistic view of how the metabolism of nicotinic acid is regulated and connected to other cellular processes. nih.govfrontiersin.orguva.nl For instance, by correlating the abundance of specific enzymes and metabolites, researchers can uncover new regulatory networks and identify the physiological conditions under which different metabolic pathways are active. frontiersin.org Future studies should employ these multi-omics approaches in various microorganisms to build comprehensive metabolic models that can predict cellular behavior and guide metabolic engineering efforts. nih.gov This integrative analysis can reveal how microbial communities process nicotinic acid and the functional roles of its metabolic intermediates. asm.org
Application of Artificial Intelligence and Machine Learning in Predictive Chemical Biology
Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as powerful tools in biological research. nih.govnih.gov These computational approaches can be applied to predict the function of uncharacterized enzymes, identify potential new metabolic pathways, and design novel enzyme inhibitors or substrates. researchgate.netarkat-usa.org For example, ML models can be trained on existing data of enzyme structures and functions to predict the catalytic activity of newly discovered proteins. mdpi.com In the context of this compound, AI could be used to:
Predict novel enzymatic transformations.
Screen virtual libraries of small molecules for potential inhibitors of key enzymes in the nicotinic acid degradation pathway.
Design novel analogs of this compound with desired biological activities.
The integration of AI and ML into the study of nicotinic acid metabolism has the potential to significantly accelerate the pace of discovery and open up new avenues for biotechnological applications. mdpi.com
Q & A
Q. Methodological Answer :
- Use - or -labeled nicotinate in species-specific incubations.
- Track label incorporation into downstream metabolites via NMR or scintillation counting.
- Compare gene clusters (e.g., A. caulinodans’s conserved operon encoding THON reductase) to identify pathway divergence points .
What experimental designs are optimal for detecting THON in complex biological matrices?
Advanced Technical Challenge
THON’s instability and low abundance require sensitive detection.
Q. Methodological Recommendations :
- Sample Preparation : Quench metabolism rapidly (e.g., liquid nitrogen), extract metabolites in acidic methanol to stabilize THON.
- Analytical Techniques : Use reverse-phase HPLC coupled with tandem MS (LC-MS/MS) in negative ion mode. Optimize collision energy for THON’s fragmentation (m/z 156 → 112) .
- Validation : Spike samples with synthetic THON standard for quantification and retention time confirmation .
How can contradictions in THON’s oxidative vs. reductive roles across aerobic and anaerobic systems be reconciled?
Advanced Data Contradiction Analysis
In anaerobes like E. barkeri, THON is reduced further, while aerobes like A. caulinodans oxidize it via glutamate .
Q. Resolution Strategy :
- Conduct comparative transcriptomics under varying oxygen tensions to identify oxygen-sensitive regulators.
- Use knockout mutants of key genes (e.g., nac cluster in A. caulinodans) to test pathway flexibility .
- Perform -labeling experiments to trace oxygen incorporation in aerobic vs. anaerobic conditions .
What genetic tools are available to study THON-associated enzymes in non-model organisms?
Advanced Genetic/Metabolic Engineering Focus
Approaches :
- Homology Screening : Use degenerate primers targeting conserved regions of 6-hydroxynicotinate reductase (e.g., ferredoxin-binding domains) for PCR amplification .
- CRISPR Interference : Knock down THON pathway genes in E. barkeri to assess metabolic bottlenecks.
- Heterologous Expression : Clone THON reductase into E. coli with compatible ferredoxin partners to reconstitute activity .
How to optimize cell-free systems for studying THON metabolism without cellular interference?
Advanced Experimental Design
Protocol :
- Prepare cell-free extracts from E. barkeri lysed via French press.
- Supplement with cofactors (CoA, Fe, glutathione) and ATP-regenerating systems.
- Monitor THON degradation via real-time NADH fluorescence (if linked to dehydrogenase activity) or by quantifying pyruvate/propionate via enzymatic assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
